REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:13]=[C:12]([F:14])[C:11]([Cl:15])=[C:10]([F:16])[C:8]=1[NH2:9].CN(C)[CH:19]=[O:20].[Cl-].[NH4+]>O1CCCC1>[NH2:9][C:8]1[C:10]([F:16])=[C:11]([Cl:15])[C:12]([F:14])=[CH:13][C:7]=1[CH:19]=[O:20] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C(=C(C(=C1)F)Cl)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was again stirred for 3 hours at a temperature in the region of −70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was brought to a temperature in the region of −5° C.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted twice with 200 cm of diethyl ether
|
Type
|
WASH
|
Details
|
The combined ethereal extracts were washed once with 150 cm3 of water and once with 150 cm3 of a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure (5 kPa), at a temperature in the region of 40° C
|
Type
|
CUSTOM
|
Details
|
obtained in 80 cm3 of hexane
|
Type
|
FILTRATION
|
Details
|
filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=O)C=C(C(=C1F)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |